Ethylaminopyrimidine derivative 1
Description
Ethylaminopyrimidine derivative 1 is a pyrimidine-based compound characterized by an ethylamino substituent, which modulates its chemical reactivity and biological activity. For instance, ethyl-substituted pyrimidines are often synthesized via condensation reactions using amidines, halophenyl groups, or malonic acid derivatives . The ethylamino group may enhance solubility or target-specific interactions, a feature observed in structurally related compounds with antitumor and antimicrobial activities .
Properties
Molecular Formula |
C20H20ClN3O2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(1R)-2-[[6-(3-chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-26-19-9-8-15(10-16(19)21)17-11-20(24-13-23-17)22-12-18(25)14-6-4-3-5-7-14/h3-11,13,18,25H,2,12H2,1H3,(H,22,23,24)/t18-/m0/s1 |
InChI Key |
MOEQPDYTFQLEOK-SFHVURJKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NC=N2)NC[C@@H](C3=CC=CC=C3)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NC=N2)NCC(C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylaminopyrimidine derivative 1 typically involves the condensation of ethylamine with a pyrimidine precursor. One common method is the reaction of 2-chloropyrimidine with ethylamine under reflux conditions to yield the desired ethylaminopyrimidine derivative . The reaction is usually carried out in a polar solvent such as ethanol or methanol, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethylaminopyrimidine derivative 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives .
Scientific Research Applications
Ethylaminopyrimidine derivative 1 has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethylaminopyrimidine derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrimidine derivatives exhibit diverse bioactivity depending on substituents. Key structural analogues include:
Ethylaminopyrimidine derivative 1 shares a core pyrimidine structure with these analogues but differs in substituent placement. For example, thienopyrimidines achieve higher lipophilicity due to the thiophene ring, improving membrane permeability , whereas ethylamino groups may favor hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
